molecular formula C16H14F4N2O5S B4196466 3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide

3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide

Cat. No.: B4196466
M. Wt: 422.4 g/mol
InChI Key: PKDPLSJTUVEFDJ-UHFFFAOYSA-N
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Description

3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro functional groups (−NO2). These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .

Properties

IUPAC Name

3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N2O5S/c17-15(18)16(19,20)10-27-9-11-4-6-12(7-5-11)21-28(25,26)14-3-1-2-13(8-14)22(23)24/h1-8,15,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDPLSJTUVEFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)COCC(C(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide can be achieved through several methods. One common approach involves the nitration of aromatic compounds. This process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of nitro compounds like this compound may involve large-scale nitration processes. These processes are designed to maximize yield and efficiency while minimizing the production of unwanted by-products. Advanced techniques such as continuous flow nitration and the use of specialized reactors are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of substituted aromatic compounds .

Scientific Research Applications

3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with various biomolecules, leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide include other nitroaromatic compounds such as nitrobenzene, dinitrobenzene, and trinitrotoluene (TNT) .

Uniqueness

What sets this compound apart from other nitro compounds is its unique structure, which includes a tetrafluoropropoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide
Reactant of Route 2
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3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide

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